molecular formula C22H22OP+ B12651222 1-(Triphenylphosphoranyl)-2-butanone CAS No. 62942-49-8

1-(Triphenylphosphoranyl)-2-butanone

Cat. No.: B12651222
CAS No.: 62942-49-8
M. Wt: 333.4 g/mol
InChI Key: KGEZBLKGIWBODU-UHFFFAOYSA-N
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Description

1-(Triphenylphosphoranyl)-2-butanone is an organophosphorus compound characterized by the presence of a triphenylphosphoranyl group attached to a butanone backbone. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. It finds applications in various fields, including synthetic chemistry, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Triphenylphosphoranyl)-2-butanone can be synthesized through several methods. One common approach involves the reaction of triphenylphosphine with a suitable butanone derivative under controlled conditions. The reaction typically requires a base to facilitate the formation of the phosphoranyl intermediate. For example, the reaction of triphenylphosphine with 2-butanone in the presence of a strong base like sodium hydride can yield this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(Triphenylphosphoranyl)-2-butanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides under specific conditions.

    Reduction: It can be reduced to yield phosphine derivatives.

    Substitution: The triphenylphosphoranyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be employed under appropriate conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphine derivatives .

Scientific Research Applications

1-(Triphenylphosphoranyl)-2-butanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Triphenylphosphoranyl)-2-butanone exerts its effects involves the interaction of the triphenylphosphoranyl group with specific molecular targets. This interaction can lead to the formation of stable intermediates or transition states, facilitating various chemical transformations. The molecular pathways involved often include nucleophilic attack, coordination with metal centers, and stabilization of reactive intermediates .

Comparison with Similar Compounds

Uniqueness: 1-(Triphenylphosphoranyl)-2-butanone is unique due to its specific structural arrangement, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both academic and industrial research.

Properties

IUPAC Name

2-oxobutyl(triphenyl)phosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22OP/c1-2-19(23)18-24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17H,2,18H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEZBLKGIWBODU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22OP+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173437
Record name 1-(Triphenylphosphoranyl)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19753-61-8, 62942-49-8
Record name 1-(Triphenylphosphoranyl)-2-butanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019753618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Triphenylphosphoranyl)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Oxobutyl)triphenylphosphonium
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLT93SD2TN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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